

Peer-reviewed studies validating the use of Lipid 88

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An Objective Comparison of Lipid 88 for mRNA Delivery in Preclinical Research

In the rapidly evolving landscape of mRNA-based therapeutics and vaccines, the choice of a lipid nanoparticle (LNP) delivery system is critical to ensure potent and safe delivery of the mRNA cargo. This guide provides a comparative analysis of the novel ionizable lipid, **Lipid 88**, against other frequently used or newly developed lipids, based on data from peer-reviewed studies. The information is intended for researchers, scientists, and professionals in drug development to facilitate an informed selection of lipids for their specific research applications.

Performance Comparison of Ionizable Lipids

The efficacy of an ionizable lipid is determined by its ability to efficiently encapsulate mRNA, facilitate cellular uptake, and enable endosomal escape to release the mRNA into the cytoplasm. The following tables summarize the quantitative performance of **Lipid 88** in comparison to other lipids in preclinical models.

In Vivo Luciferase Expression

Luciferase reporter gene expression is a common method to quantify the in vivo delivery efficiency of mRNA LNPs.

Table 1: Comparison of In Vivo Luciferase Expression in Liver



lonizable Lipid	Animal Model	Administr ation Route	mRNA Dose	Time Point	Liver Luciferas e Expressi on (Total Radiance	Referenc e
Lipid 88 (L88)	Mouse	Intravenou s (IV)	Not Specified	6 hours	~1.5 x 10 ⁸ p/s	[1]
Lipid 10 (L10)	Mouse	Intravenou s (IV)	Not Specified	6 hours	~0.5 x 10 ⁸ p/s	[1]
306-O12B	Mouse	Intravenou s (IV)	Not Specified	6 hours	~0.25 x 10 ⁸ p/s	[1]
Lipid 88 (LNP88)	Mouse	Intramuscu lar (IM)	5 μg	6 hours	Significantl y higher than ALC- 0315	[2][3]
ALC-0315	Mouse	Intramuscu lar (IM)	5 μg	6 hours	Lower than LNP88	[2][3]

Table 2: Comparison of In Vivo Luciferase Expression in Lymph Nodes

lonizable Lipid	Animal Model	Administr ation Route	mRNA Dose	Time Point	Lymph Node Luciferas e Expressi on	Referenc e
Lipid 88 (LNP88)	Mouse	Intramuscu Iar (IM)	5 μg	Not Specified	Similar to ALC-0315	[2][3]
ALC-0315	Mouse	Intramuscu Iar (IM)	5 μg	Not Specified	Similar to LNP88	[2][3]



Gene Editing Efficiency

The delivery of mRNA encoding for gene-editing machinery, such as base editors, is a key application for LNPs.

Table 3: Comparison of In Vivo Base Editing Efficiency in Liver

lonizable Lipid	Target Gene	sgRNA	Animal Model	Administr ation Route	Total Editing Efficiency	Referenc e
Lipid 88 (L88)	Angptl3	sgAngptl3_ SA	Mouse	Intravenou s (IV)	~39.6%	[1]
Lipid 88 (L88)	Angptl3	sgAngptl3_ SD	Mouse	Intravenou s (IV)	~64%	[1]
Lipid 10 (L10)	Angptl3	sgAngptl3_ SA	Mouse	Intravenou s (IV)	~26.1%	[1]
Lipid 10 (L10)	Angptl3	sgAngptl3_ SD	Mouse	Intravenou s (IV)	~47.5%	[1]

Immune Cell Transfection

For vaccine applications, efficient transfection of immune cells is crucial.

Table 4: Comparison of In Vivo T-cell Transfection Efficiency in Spleen



lonizable Lipid	Reporter Gene	Animal Model	Administr ation Route	Time Point	T-cell Transfecti on Efficiency	Referenc e
Lipid 88 (LNP88)	tdTomato	Mouse	Not Specified	Day 7	1-2 fold higher than ALC-0315	[2]
ALC-0315	tdTomato	Mouse	Not Specified	Day 7	Lower than LNP88	[2]
Lipid 88 (LNP88)	tdTomato	Mouse	Not Specified	Day 15	Comparabl e to ALC- 0315	[2]
ALC-0315	tdTomato	Mouse	Not Specified	Day 15	Comparabl e to LNP88	[2]

Experimental Protocols

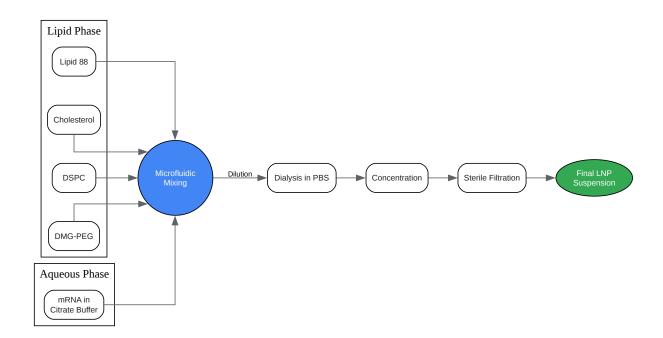
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

LNP Formulation

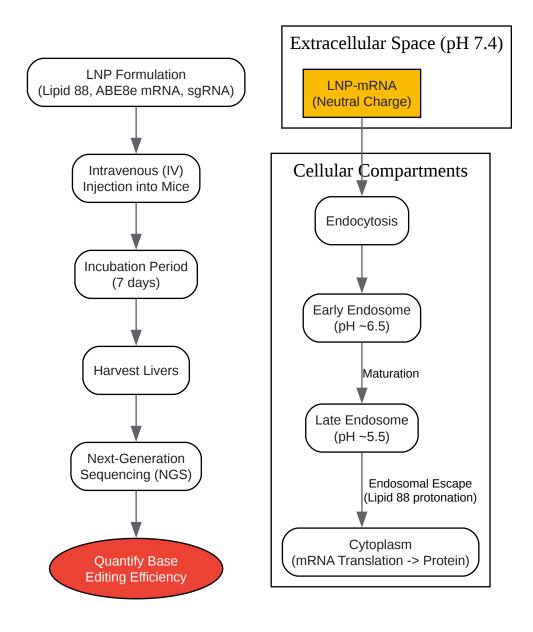
The formulation of LNPs is a critical step that determines the physicochemical properties and biological activity of the nanoparticles. A study by G-Y. Kim et al. (2023) describes the formulation of LNP88.[2][3]

Workflow for LNP Formulation









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References

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- 3. Monovalent SARS-COV-2 mRNA vaccine using optimal UTRs and LNPs is highly immunogenic and broadly protective against Omicron variants PMC [pmc.ncbi.nlm.nih.gov]
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